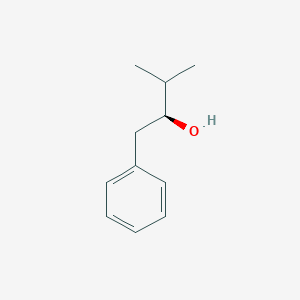

alpha-Isopropyl-phenethyl alcohol, (S)-

Description

Properties

CAS No. |

67252-79-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2S)-3-methyl-1-phenylbutan-2-ol |

InChI |

InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m0/s1 |

InChI Key |

AFLKKLSCQQGOEK-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@H](CC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Ketones: One common method for synthesizing alpha-Isopropyl-phenethyl alcohol involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Hydrogenation: Another method involves the hydrogenation of the corresponding ketone using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-Isopropyl-phenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: PCC, DMP, chromium trioxide (CrO3)

Reduction: NaBH4, LiAlH4, H2/Pd-C

Substitution: HCl, HBr, HI

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Various alcohol derivatives

Substitution: Alkyl halides

Scientific Research Applications

Pharmaceutical Applications

Alpha-Isopropyl-phenethyl alcohol serves as a chiral building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds that exhibit specific biological activities.

Antimicrobial Properties

Research indicates that alpha-Isopropyl-phenethyl alcohol possesses potential antimicrobial properties. Studies suggest that this compound may inhibit microbial growth through interactions with specific molecular targets, although the exact mechanisms remain under investigation.

Anti-inflammatory Effects

Preliminary findings indicate that alpha-Isopropyl-phenethyl alcohol may exhibit anti-inflammatory effects. This property could be leveraged in developing therapeutic agents aimed at treating inflammatory conditions, further emphasizing its significance in pharmaceutical research.

Cosmetic Applications

In the cosmetic industry, alpha-Isopropyl-phenethyl alcohol is utilized for its pleasant aroma and potential antimicrobial properties. It can serve as a fragrance component and preservative in cosmetic formulations, enhancing product stability and consumer appeal.

Fragrance Industry

Due to its aromatic characteristics, this compound is valuable in formulating perfumes and scented products. Its chiral nature allows for the creation of unique fragrance profiles that are not achievable with simpler alcohols.

Antimicrobial Preservative

Alpha-Isopropyl-phenethyl alcohol's antimicrobial properties make it suitable for use as a preservative in cosmetic products, helping to prevent microbial contamination and extending shelf life .

Food Flavoring Applications

The compound's pleasant scent also finds applications in the food industry as a flavoring agent. Its ability to enhance the sensory profile of food products makes it an attractive option for food manufacturers seeking to improve flavor without compromising safety or quality.

Case Studies and Research Findings

Case Study 1: Synthesis of Chiral Pharmaceuticals

A study demonstrated the successful use of alpha-Isopropyl-phenethyl alcohol in synthesizing chiral pharmaceuticals through asymmetric synthesis techniques. The resulting compounds exhibited enhanced efficacy compared to their racemic counterparts, highlighting the importance of chirality in drug design.

Case Study 2: Antimicrobial Efficacy Assessment

Research assessing the antimicrobial efficacy of alpha-Isopropyl-phenethyl alcohol indicated significant inhibitory effects against various bacterial strains. This study supports its potential application as an antimicrobial agent in both pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of alpha-Isopropyl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in microbial systems, it has been shown to disrupt cell membrane integrity, leading to increased permeability and cell death . The compound can also inhibit protein synthesis and interfere with DNA and RNA synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key properties is summarized in Table 1.

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Odor Profile |

|---|---|---|---|---|

| (S)-α-Isopropyl-phenethyl alcohol* | C₁₁H₁₆O | 164.24 | ~230–240 (estimated) | Floral, sweet (inferred) |

| Phenethyl alcohol | C₈H₁₀O | 122.16 | 219–221 | Floral (rose-like) |

| Isopropyl alcohol | C₃H₈O | 60.10 | 82.6 | Pungent, alcoholic |

| p-Isopropyl-β-methylphenethyl alcohol† | C₁₂H₁₈O | 178.27 | ~245 (estimated) | Undocumented (likely floral) |

*Data inferred from structural analogs; †Referenced in as a similar compound.

- Phenethyl Alcohol : A primary alcohol with a hydroxyl group on the β-carbon of the phenethyl group. Its rose-like odor makes it a key component in perfumery .

- Isopropyl Alcohol : A volatile secondary alcohol with broad industrial use as a solvent and disinfectant. Its lower molecular weight and boiling point distinguish it from bulkier phenethyl derivatives .

- p-Isopropyl-β-methylphenethyl Alcohol : A structural analog with additional methyl and isopropyl substituents, likely enhancing steric effects and altering solubility .

Table 2: Toxicity Profiles

| Compound | Acute Toxicity (LD₅₀, oral rat) | Key Hazards |

|---|---|---|

| (S)-α-Isopropyl-phenethyl alcohol* | Not reported | Likely irritant (similar to phenethyl alcohol) |

| Phenethyl alcohol | 1,790 mg/kg | Moderate toxicity; irritant to mucous membranes |

| Isopropyl alcohol | 5,048 mg/kg | Flammable; causes CNS depression |

| Denatured alcohol | Variable (ethanol base) | Highly toxic due to additives (e.g., methanol) |

*Inferred from phenethyl alcohol analogs .

- Isopropyl Alcohol: Less toxic than methanol but more toxic than ethanol. Chronic exposure can cause respiratory and dermal irritation .

- Phenethyl Alcohol : Generally recognized as safe (GRAS) in fragrances but toxic at high doses .

- Enantiomer-Specific Effects : While data on the (S)-enantiomer are scarce, chiral alcohols often exhibit divergent biological activities. For example, (R)-α-isopropyl-phenethyl alcohol may differ in metabolic pathways or receptor binding .

Table 3: Industrial and Commercial Uses

| Compound | Primary Applications |

|---|---|

| (S)-α-Isopropyl-phenethyl alcohol* | Chiral intermediates; fragrance components |

| Phenethyl alcohol | Perfumes, flavoring agents |

| Isopropyl alcohol | Disinfectants, solvents, fuels |

| Denatured alcohol | Industrial solvents, cosmetics |

- Isopropyl Alcohol : Dominates in medical disinfectants (70–90% solutions) due to rapid evaporation and bactericidal efficacy .

- Phenethyl Alcohol : Preferred in cosmetics for its stability and pleasant odor .

- Chiral Alcohols : (S)-α-Isopropyl-phenethyl alcohol may serve asymmetric synthesis or enantioselective catalysis, though specific applications require further study .

Odor and Sensory Properties

highlights that phenethyl alcohol’s odor (50% identification in mixtures) is less salient than isopropyl alcohol’s (72% identification), suggesting differences in volatility or receptor affinity. Substituted phenethyl alcohols, including α-isopropyl derivatives, likely exhibit modified odor profiles due to steric hindrance or enhanced lipophilicity .

Q & A

Q. What are the established synthetic routes for (S)-α-isopropyl-phenethyl alcohol, and how do reaction conditions influence enantiomeric purity?

(S)-α-Isopropyl-phenethyl alcohol can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods. Enantiomeric purity depends on catalyst selectivity, solvent polarity, and temperature. For example, chiral HPLC (C18 columns with hexane/isopropanol mobile phases) is recommended to monitor enantiomeric excess (ee) . Kinetic resolution using lipases (e.g., Candida antarctica) may also improve ee by selectively acylating the undesired enantiomer .

Q. What analytical techniques are most reliable for characterizing (S)-α-isopropyl-phenethyl alcohol in complex mixtures?

Gas chromatography (GC) with chiral stationary phases (e.g., cyclodextrin derivatives) or nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers. Quantitative analysis of purity requires coupling with mass spectrometry (LC-MS) to detect trace impurities, such as diastereomers or oxidation byproducts . UV-Vis and IR spectroscopy are less effective for chiral discrimination but useful for functional group identification .

Q. How should researchers handle and store (S)-α-isopropyl-phenethyl alcohol to prevent degradation during experiments?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Avoid prolonged exposure to moisture, as hydroxyl groups may undergo esterification or etherification. For aqueous solutions, use stabilizers like ascorbic acid (0.1% w/v) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved when studies report opposing enantiomer-specific effects?

Contradictions often arise from differences in assay conditions (e.g., solvent polarity affecting membrane permeability) or impurities in enantiomeric preparations. Validate enantiomeric purity via chiral GC or HPLC before biological testing. Use orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) to confirm activity. Cross-reference with structurally analogous compounds (e.g., (R)-enantiomers of phenethyl alcohols) to identify trends .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways in mammalian systems?

Use isotopically labeled (¹³C or deuterated) (S)-α-isopropyl-phenethyl alcohol for tracer studies. Combine high-resolution mass spectrometry (HRMS) with in vitro microsomal assays (e.g., human liver microsomes) to identify phase I/II metabolites. For in vivo studies, employ bile-duct cannulated models to capture enterohepatic recirculation. Control for interspecies variability by comparing rodent and human CYP450 isoform activity .

Q. How does the compound’s stereochemistry influence its interaction with lipid bilayers or protein targets?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model enantiomer-specific binding to membrane receptors. Experimentally, surface plasmon resonance (SPR) with immobilized lipid bilayers or differential scanning calorimetry (DSC) quantifies enantioselective partitioning. For protein targets, X-ray crystallography or cryo-EM of co-crystallized complexes provides structural insights .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up synthesis?

Implement process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy to monitor reaction progress in real time. Optimize crystallization conditions (e.g., solvent anti-solvent ratios) to enhance enantiomer separation. Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, agitation rate) affecting ee .

Methodological Resources

- Stereochemical Analysis : Refer to USP monographs for isopropyl alcohol derivatives, which outline validated GC protocols for purity assessment .

- Safety Protocols : Follow NFPA guidelines for handling flammable alcohols, including fume hood use and explosion-proof equipment .

- Data Interpretation : Cross-validate findings with meta-analyses of structurally related compounds (e.g., phenethyl alcohol derivatives) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.